5-Benzyl-6-hydroxy-2-(4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)pyrimidin-4(3H)-one
Description
The compound 5-Benzyl-6-hydroxy-2-(4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)pyrimidin-4(3H)-one is a heterocyclic molecule featuring a pyrimidin-4(3H)-one core substituted with a benzyl group at position 5, a hydroxyl group at position 6, and a pyrazole-derived moiety at position 2. The pyrazole ring further contains a 2-hydroxyethyl substituent and a methyl group.
Structural characterization of such compounds typically involves X-ray crystallography, with refinement programs like SHELXL () and visualization tools like ORTEP-3 () being widely used.
Properties
IUPAC Name |
5-benzyl-4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10-12(7-8-22)16(25)21(20-10)17-18-14(23)13(15(24)19-17)9-11-5-3-2-4-6-11/h2-6,20,22H,7-9H2,1H3,(H2,18,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZZJSJVPJYRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=C(C(=O)N2)CC3=CC=CC=C3)O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Benzyl-6-hydroxy-2-(4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)pyrimidin-4(3H)-one, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18N4O4
- CAS Number : 866145-50-8
This compound features a pyrimidine core substituted with a hydroxy group and a pyrazole moiety, which is essential for its biological activity.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activities. The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDKs can lead to the suppression of tumor growth and induction of apoptosis in cancer cells. Studies have shown that related compounds demonstrate IC50 values in the range of 26 µM to 49.85 µM against various cancer cell lines, indicating promising anticancer potential .
Anti-inflammatory Effects
Pyrazole derivatives have also been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory pathways. This compound's structural features may enhance its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. These compounds have shown activity against a range of pathogens, including bacteria and fungi. The presence of functional groups in 5-benzyl-6-hydroxy-pyrazole may contribute to its ability to disrupt microbial cell walls or inhibit essential metabolic pathways .
The biological activities of 5-benzyl-6-hydroxy-pyrazole are primarily attributed to its interactions with specific molecular targets:
- CDK Inhibition : By selectively inhibiting CDKs, the compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
- Cytokine Modulation : It may inhibit the synthesis or activity of pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Action : The compound likely interacts with microbial enzymes or structural components, leading to cell death or growth inhibition.
Case Studies
Several studies highlight the efficacy of pyrazole derivatives:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and screened for cytotoxicity against A549 lung cancer cells. The most effective compounds exhibited IC50 values significantly lower than standard chemotherapeutics, demonstrating their potential as novel anticancer agents .
- Inflammation Model : In vivo studies using animal models demonstrated that administration of related pyrazole compounds resulted in reduced paw edema in carrageenan-induced inflammation models, confirming their anti-inflammatory potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The synthesis and characterization of analogous pyrimidinone-pyrazole hybrids (e.g., compounds 4i and 4j in ) provide a basis for comparison. Below is a structural and functional analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact :
- The target compound ’s 2-hydroxyethyl and benzyl groups may enhance hydrophilicity and binding affinity compared to the coumarin and phenyl substituents in 4i and 4j .
- The absence of a thioxo group (as in 4j ) suggests differences in electronic properties and metabolic stability .
Synthetic Pathways: While 4i and 4j involve tetrazole and coumarin coupling, the target compound’s synthesis likely employs nucleophilic substitution or cyclocondensation for pyrazole-pyrimidinone fusion.
Research Findings and Limitations
- Structural Insights: Pyrimidinone derivatives with fused pyrazole rings often exhibit planar conformations, favoring π-π stacking interactions in biological targets .
- Biological Potential: Compounds like 4i and 4j demonstrate antimicrobial and antitumor activity, suggesting the target compound may share similar mechanisms. However, experimental validation is lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
